

Molecular structure and formula of N-Cyanomethyl-N-methyl-4-nitroaniline.

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **N-Cyanomethyl-N-methyl-4-nitroaniline**

Cat. No.: **B011765**

[Get Quote](#)

An In-Depth Technical Guide to N-Cyanomethyl-N-methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of **N-Cyanomethyl-N-methyl-4-nitroaniline**. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed protocols and in-depth analysis grounded in established scientific principles.

Introduction and Molecular Overview

N-Cyanomethyl-N-methyl-4-nitroaniline, a substituted nitroaniline derivative, is a compound of interest in various fields of chemical research. Its molecular structure, featuring a nitro group as a strong electron-withdrawing moiety and a tertiary amine with a cyanomethyl substituent, imparts unique electronic and chemical properties. This guide will delve into the foundational chemical information, synthesis, and analytical characterization of this molecule.

Molecular Formula and Structure

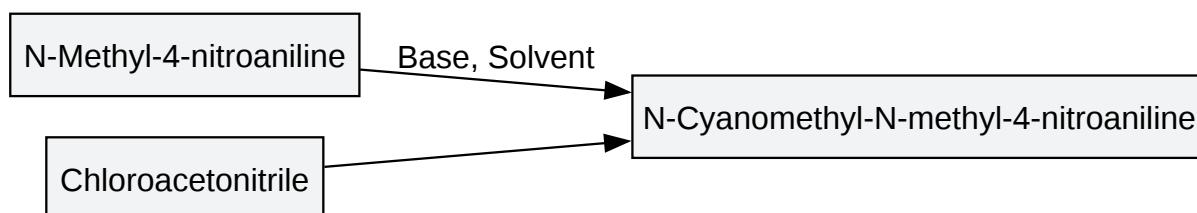
The molecular formula of **N-Cyanomethyl-N-methyl-4-nitroaniline** is $C_9H_9N_3O_2$ ^{[1][2]}. Its IUPAC name is 2-(N-methyl-4-nitroanilino)acetonitrile^[2].

The molecular structure consists of a 4-nitroaniline core, with the amino group being substituted with both a methyl and a cyanomethyl group.

Molecular Structure Visualization:

Caption: 2D structure of **N-Cyanomethyl-N-methyl-4-nitroaniline**.

Physicochemical Properties


A summary of the key physicochemical properties of **N-Cyanomethyl-N-methyl-4-nitroaniline** is presented in the table below.

Property	Value	Source
Molecular Weight	191.19 g/mol	[1] [2]
Appearance	Light yellow to yellow to orange powder to crystal	
CAS Number	107023-66-5	[2]
Purity	>98.0% (GC)	

Synthesis of **N-Cyanomethyl-N-methyl-4-nitroaniline**

The synthesis of **N-Cyanomethyl-N-methyl-4-nitroaniline** can be achieved through the N-alkylation of N-methyl-4-nitroaniline with a suitable cyanomethylating agent, such as chloroacetonitrile. The reaction involves the nucleophilic substitution of the halide by the secondary amine.

Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: General synthetic scheme for **N-Cyanomethyl-N-methyl-4-nitroaniline**.

Experimental Protocol

While a specific detailed protocol for the synthesis of **N-Cyanomethyl-N-methyl-4-nitroaniline** is not readily available in the searched literature, a general procedure can be adapted from similar N-alkylation reactions. The following is a proposed experimental methodology.

Materials:

- N-methyl-4-nitroaniline
- Chloroacetonitrile
- Potassium carbonate (or another suitable base)
- Acetonitrile (or another suitable polar aprotic solvent)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a solution of N-methyl-4-nitroaniline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
- Add chloroacetonitrile (1.2 eq) dropwise to the suspension at room temperature.

- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to afford **N-Cyanomethyl-N-methyl-4-nitroaniline**.

Causality Behind Experimental Choices:

- Base: Potassium carbonate is a mild and effective base for deprotonating the secondary amine, facilitating its nucleophilic attack on the electrophilic carbon of chloroacetonitrile.
- Solvent: Acetonitrile is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the SN2 reaction.
- Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Spectroscopic and Crystallographic Characterization

Accurate characterization of **N-Cyanomethyl-N-methyl-4-nitroaniline** is crucial for confirming its identity and purity. This section outlines the expected spectroscopic data and available crystallographic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **N-Cyanomethyl-N-methyl-4-nitroaniline** were not found in the search results, predicted NMR data can provide valuable guidance for

characterization.

¹H NMR (Predicted):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.2	d	2H	Aromatic protons ortho to the nitro group
~6.8	d	2H	Aromatic protons meta to the nitro group
~4.2	s	2H	-CH ₂ -CN
~3.1	s	3H	-N-CH ₃

¹³C NMR (Predicted):

Chemical Shift (δ , ppm)	Assignment
~152	C-NO ₂
~145	C-N
~126	Aromatic CH ortho to -NO ₂
~112	Aromatic CH meta to -NO ₂
~117	-CN
~40	-CH ₂ -CN
~38	-N-CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **N-Cyanomethyl-N-methyl-4-nitroaniline** is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Assignment
~2250	C≡N stretching (nitrile)
~1590, ~1340	Asymmetric and symmetric NO ₂ stretching
~1600-1450	Aromatic C=C stretching
~2900-3000	C-H stretching (aromatic and aliphatic)

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

- Expected Molecular Ion (M⁺): m/z 191.07

Fragmentation patterns would likely involve the loss of the nitro group, the cyanomethyl group, and other characteristic fragments.

Crystal Structure

A crystal structure for **N-Cyanomethyl-N-methyl-4-nitroaniline** has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 278155[2]. Access to the crystallographic information file (CIF) would provide detailed information on the solid-state packing, bond lengths, and bond angles of the molecule.

Potential Applications and Research Interest

While specific applications for **N-Cyanomethyl-N-methyl-4-nitroaniline** are not extensively documented in the provided search results, its structural features suggest potential areas of research and application.

- Nonlinear Optics (NLO): Nitroaniline derivatives are well-known for their NLO properties. The combination of a strong electron-donating group (the tertiary amine) and a strong electron-withdrawing group (the nitro group) connected through a π-conjugated system can lead to large second-order hyperpolarizabilities.

- **Organic Synthesis:** The presence of multiple functional groups makes it a potentially useful intermediate in the synthesis of more complex molecules, including dyes and pharmaceutical compounds.
- **Materials Science:** The molecule's polarity and potential for intermolecular interactions could be of interest in the design of new materials with specific electronic or optical properties.

Safety and Handling

N-Cyanomethyl-N-methyl-4-nitroaniline is classified as a toxic substance.

Hazard Statements:

- H301: Toxic if swallowed[2]
- H311: Toxic in contact with skin[2]
- H331: Toxic if inhaled[2]
- H315: Causes skin irritation[2]
- H319: Causes serious eye irritation[2]

Precautionary Measures:

- Use only in a well-ventilated area.
- Wear protective gloves, protective clothing, eye protection, and face protection.
- Do not eat, drink, or smoke when using this product.
- In case of exposure, seek immediate medical attention.

Conclusion

N-Cyanomethyl-N-methyl-4-nitroaniline is a fascinating molecule with potential for further exploration in various chemical disciplines. This guide has provided a comprehensive overview of its fundamental properties, a proposed synthetic route, and expected analytical data. Further

experimental investigation is warranted to fully elucidate its spectroscopic characteristics and explore its potential applications, particularly in the field of nonlinear optics.

References

- PubChem. **N-Cyanomethyl-N-methyl-4-nitroaniline**. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. PubChemLite - N-cyanomethyl-n-methyl-4-nitroaniline (C9H9N3O2) [pubchemlite.lcsb.uni.lu]
- 2. N-Cyanomethyl-N-methyl-4-nitroaniline | C9H9N3O2 | CID 19889016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular structure and formula of N-Cyanomethyl-N-methyl-4-nitroaniline.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b011765#molecular-structure-and-formula-of-n-cyanomethyl-n-methyl-4-nitroaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com